molecular formula C17H18BrN3 B11572303 N-(3-bromobenzyl)-1-propyl-1H-benzimidazol-2-amine

N-(3-bromobenzyl)-1-propyl-1H-benzimidazol-2-amine

Cat. No.: B11572303
M. Wt: 344.2 g/mol
InChI Key: YTPSWNXGKQMDLM-UHFFFAOYSA-N
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Description

N-[(3-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving ortho-diamines and carboxylic acids or their derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated benzyl halide.

    Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using a propyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify existing functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds.

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The bromophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to a biological response. The benzodiazole core can interact with various proteins, potentially modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE: Similar structure but with the bromine atom in a different position.

    N-[(3-CHLOROPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE: Similar structure but with a chlorine atom instead of bromine.

    N-[(3-FLUOROPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in N-[(3-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE can influence its reactivity and binding properties, making it unique compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes.

Properties

Molecular Formula

C17H18BrN3

Molecular Weight

344.2 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C17H18BrN3/c1-2-10-21-16-9-4-3-8-15(16)20-17(21)19-12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3,(H,19,20)

InChI Key

YTPSWNXGKQMDLM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Br

Origin of Product

United States

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